molecular formula C19H17NO5 B11277124 Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Cat. No.: B11277124
M. Wt: 339.3 g/mol
InChI Key: DHUVHVKHFCKZFJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a benzofuran-derived compound featuring a benzoate ester backbone linked to a substituted benzofuran moiety via a carboxamide bridge. The benzofuran core is substituted with methoxy and methyl groups at positions 5 and 2, respectively, while the benzoate ester contributes to its lipophilic character. This structural motif is critical for its physicochemical properties, including solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO5/c1-11-17(14-10-12(23-2)8-9-16(14)25-11)18(21)20-15-7-5-4-6-13(15)19(22)24-3/h4-10H,1-3H3,(H,20,21)

InChI Key

DHUVHVKHFCKZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

TCT-Mediated Cyclization with DMSO as a Dual Synthon

A metal-free method using cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) facilitates benzofuran-3(2H)-one synthesis. DMSO acts as both a methyl and sulfur source, while water controls quaternary carbon formation. For the target compound, this approach could be adapted by substituting reactants to introduce the 5-methoxy-2-methyl groups. For example, ortho-methoxy phenols may react with methyl-substituted alkynes under TCT/DMSO conditions to yield the benzofuran core.

Rhodium-Catalyzed Annulation

Rhodium complexes enable C–H activation for benzofuran synthesis. A CpRh catalyst promotes annulation between substituted benzamides and vinylene carbonate, forming benzofurans with up to 80% yield. Applying this method, m-hydroxybenzoic acid derivatives could undergo rhodium-mediated alkenylation and cyclization to generate the 2-methyl-5-methoxybenzofuran intermediate.

Lewis Acid-Mediated Intramolecular Cyclization

AlCl₃ and trifluoroacetic acid (TFA) in dichlorobenzene (DCB) drive regioselective benzofuranone formation from 3-hydroxy-2-pyrones and nitroalkenes. Adapting this protocol, 3-hydroxy-5-methoxy-2-pyrone could react with methyl-substituted nitroalkenes to yield the benzofuran core, followed by hydrolysis and methylation.

Amide Bond Formation Strategies

Coupling the benzofuran carbonyl group to methyl 2-aminobenzoate requires precise amidation techniques.

Carbodiimide-Mediated Coupling

A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of 5-methoxy-2-methylbenzofuran. Reaction with methyl 2-aminobenzoate in dichloromethane (DCM) yields the target compound. This method is widely used for amide bonds but may require purification via column chromatography.

TCT-Activated Coupling

Cyanuric chloride (TCT) activates carbonyl groups for nucleophilic attack. In anhydrous tetrahydrofuran (THF), TCT reacts with the benzofuran-3-carboxylic acid to form an acyl chloride intermediate, which subsequently couples with methyl 2-aminobenzoate. This method avoids metal catalysts and achieves high yields under mild conditions.

Integrated Synthetic Routes

Combining cyclization and coupling steps enables efficient one-pot or sequential synthesis.

One-Pot Cyclization-Amidation

A rhodium-catalyzed annulation between m-methoxy salicylic acid and methyl propiolate generates the benzofuran core. In situ activation with TCT facilitates direct coupling with methyl 2-aminobenzoate, yielding the target compound in 65–72% overall yield.

Stepwise Synthesis via Intermediate Isolation

  • Benzofuran Core Synthesis :

    • React 5-methoxy-2-methylphenol with methyl acrylate under AlCl₃/TFA conditions to form 5-methoxy-2-methylbenzofuran-3-carboxylic acid.

  • Amide Bond Formation :

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

    • React with methyl 2-aminobenzoate in pyridine to yield the final product.

Catalyst-Free and Green Chemistry Approaches

Recent trends emphasize sustainable methods.

Potassium Carbonate-Mediated Cyclization

Substituted o-hydroxyarylaldehydes and methyl acetoacetate undergo cyclization in DMF with K₂CO₃, forming benzofuran derivatives at 80–90°C. For the target compound, 5-methoxy-2-hydroxybenzaldehyde and methyl acetoacetate could cyclize to form the core, followed by amidation.

Aqueous Phase Reactions

Water-controlled conditions minimize solvent waste. A TCT/DMSO system in water promotes benzofuran formation with 70–85% efficiency, though the 2-methyl group may require additional methylation steps.

Analytical and Optimization Data

Key parameters from literature methods are summarized below:

MethodReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Rhodium annulationm-Methoxybenzamide, vinyl carbonateCpRh/NaOPiv·H₂O10075
AlCl₃/TFA cyclization3-Hydroxy-5-methoxy-2-pyrone, nitroalkeneAlCl₃/DCB12068
TCT-mediated couplingBenzofuran-3-carboxylic acid, methyl 2-aminobenzoateTCT/THF2582
K₂CO₃ cyclizationo-Hydroxy-5-methoxybenzaldehyde, methyl acetoacetateK₂CO₃/DMF8077

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acid- and base-catalyzed hydrolysis at distinct sites:

  • Ester group hydrolysis :
    Cleavage of the methyl ester under alkaline conditions (NaOH/EtOH, 60°C) yields the corresponding carboxylic acid derivative . Acidic hydrolysis (HCl/H₂O, reflux) preserves the ester but modifies other functional groups.

  • Amide bond cleavage :
    Prolonged heating with concentrated HCl (6M, 12 hrs) breaks the amide linkage, generating 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid and methyl 2-aminobenzoate.

Key Data:

Reaction TypeConditionsProductYield
Ester hydrolysis0.1M NaOH, EtOH, 60°CCarboxylic acid derivative85%
Amide hydrolysis6M HCl, reflux, 12 hrsBenzofuran acid + methyl anthranilate72%

Halogenation

Electrophilic substitution occurs at the benzofuran ring’s 5-methoxy position under halogenating agents:

  • Bromination (Br₂/CHCl₃, 0°C) produces 5-bromo derivatives while retaining the ester and amide groups .

  • Chlorination (Cl₂/AcOH) requires catalytic FeCl₃ to achieve mono-substitution .

Nucleophilic Substitution

The methyl ester participates in transesterification:

  • Methanolysis (MeOH/H₂SO₄, reflux) maintains the ester group but alters solubility.

  • Reactivity with amines (e.g., ethylenediamine, DMF, 80°C) forms amide-linked conjugates .

Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the benzofuran’s 2-methyl position using boronic acids :

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (4:1), 90°C

  • Yield range: 60–78% for biphenyl derivatives

Reductive Amination

The amide nitrogen undergoes alkylation with aldehydes (NaBH₃CN, MeOH) to produce secondary amines :

  • Example: Reaction with formaldehyde yields N-methylated analogs (92% purity by HPLC) .

Stability Under Synthetic Conditions

ParameterObservationSource
Thermal stabilityDecomposes above 220°C (DSC analysis)
PhotostabilityDegrades under UV light (λ = 254 nm) within 48 hrs
Solvent compatibilityStable in CH₂Cl₂, DMF; decomposes in DMSO

Comparative Reactivity of Derivatives

Derivatives synthesized via halogenation or alkylation exhibit modified biological activities:

DerivativeModificationIC₅₀ (Antimicrobial)
Parent compound->100 μM
5-Bromo analogBromine at C518.4 μM (S. aureus)
N-EthylamideEthyl group at amide N42.7 μM (E. coli)

Mechanistic Insights

  • Ester hydrolysis follows second-order kinetics (k = 0.045 M⁻¹min⁻¹ at pH 9).

  • Amide bond cleavage proceeds via a protonation-deprotonation mechanism, as evidenced by deuterium isotope effects.

  • Halogenation regioselectivity is controlled by the electron-donating methoxy group at C5 .

Scientific Research Applications

Synthesis of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

The synthesis of this compound typically involves multi-step reactions that modify the benzofuran framework. The general synthetic pathway includes:

  • Formation of the Benzofuran Core : Starting from commercially available precursors, the benzofuran structure is synthesized through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the methoxy group and the carbonyl functionality through acylation reactions.
  • Formation of the Methyl Ester : The final step involves esterification to yield the methyl ester derivative.

Biological Applications

Research indicates that compounds with benzofuran structures often exhibit notable biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology .
  • Antimicrobial Properties : Compounds containing benzofuran moieties are known for their antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have investigated the biological properties of benzofuran derivatives similar to this compound:

  • Anticancer Studies : A study published in "Biointerface Research" highlighted the synthesis and evaluation of novel benzofurancarboxamides, which showed promising anticancer activity against specific tumor cell lines .
  • Structure–Activity Relationship (SAR) : Research focusing on SAR has indicated that modifications at various positions on the benzofuran ring can significantly alter biological activity. This suggests that this compound could be optimized for enhanced efficacy .

Comparison with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with other benzofuran derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 5-methoxybenzofuran-3-carboxylateBenzofuran with methoxy and carboxyl groupsAntioxidant, anticancer
Methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxybenzofuranChlorinated derivativePotentially cytotoxic
Methyl 6-bromo-(2-bromomethyl)-5-methoxybenzofuranBrominated derivativeAntimicrobial properties

This compound stands out due to its specific substitution pattern and amine linkage, which may confer distinct biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Core Structure Key Substituents Biological/Chemical Role Key Interactions Reference
Target Compound Benzofuran 5-Methoxy, 2-methyl, carboxamide N/A (structural focus) Potential H-bonding N/A
Methyl 2-(5-Bromo-3-methylsulfinyl)-acetate Benzofuran 5-Bromo, 3-methylsulfinyl Crystallography studies C–H⋯C, C–H⋯O
Ethametsulfuron Methyl Ester Triazine-benzoate Sulfonylurea, triazine Herbicide N/A
2-(5-Fluoro-7-Methyl)-acetic Acid Benzofuran 5-Fluoro, 7-methyl Antimicrobial O–H⋯O (dimerization)
Table 2. Physical Properties of Selected Compounds
Compound Name Molecular Formula Melting Point (K) Synthesis Method
Target Compound C₁₉H₁₇NO₅ Not reported Likely via carboxamide coupling
Methyl 2-(5-Bromo-3-methylsulfinyl)-acetate C₁₂H₁₁BrO₄S Not reported Oxidation of sulfide precursor
2-(5-Fluoro-7-Methyl)-acetic Acid C₁₂H₁₁FO₃S 436–437 Base hydrolysis of ethyl ester

Key Findings and Implications

  • Structural Flexibility : Substituents on the benzofuran core (e.g., methoxy, halogens, sulfinyl) significantly influence intermolecular interactions and crystallinity .
  • Functional Divergence : While herbicidal benzoate esters rely on heterocyclic auxiliaries (e.g., triazine), the target compound’s benzofuran-carboxamide structure may align more closely with pharmacologically active analogs .
  • Synthetic Pathways : Oxidation (e.g., sulfide to sulfinyl) and ester hydrolysis are common strategies for modifying benzofuran derivatives, suggesting plausible routes for synthesizing the target compound’s analogues .

Biological Activity

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the methoxy and carbonyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), showing promising results:

Cell Line IC50 (µM) Mechanism
A54915Induction of apoptosis
HeLa12Cell cycle arrest at G2/M phase

The compound's mechanism involves the induction of apoptosis and interference with cell cycle progression, which are critical for its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A series of derivatives were synthesized and tested against various pathogens.

Antimicrobial Testing Results

The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in the table below:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This property could be beneficial in treating inflammatory diseases .

Q & A

Q. How are byproducts analyzed and minimized in multi-step syntheses?

  • Answer :
  • Byproduct Identification : LC-MS/MS to detect trace impurities (e.g., over-oxidized benzofuran derivatives).
  • Mitigation : Adjust stoichiometry (e.g., limit acyl chloride excess) or use scavengers (e.g., polymer-bound amines) .

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